molecular formula C22H24ClN3O4 B2659018 6'-chloro-1-(2,4-dimethoxybenzoyl)-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one CAS No. 1251572-96-9

6'-chloro-1-(2,4-dimethoxybenzoyl)-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one

Cat. No.: B2659018
CAS No.: 1251572-96-9
M. Wt: 429.9
InChI Key: XPCHXPXAVMCGJE-UHFFFAOYSA-N
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Description

6’-chloro-1-(2,4-dimethoxybenzoyl)-1’-methyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-chloro-1-(2,4-dimethoxybenzoyl)-1’-methyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the quinazolinone core: This can be achieved by reacting 2-aminobenzamide with an appropriate aldehyde under acidic conditions.

    Spirocyclization: The quinazolinone intermediate is then subjected to spirocyclization with a piperidine derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

6’-chloro-1-(2,4-dimethoxybenzoyl)-1’-methyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce various reduced forms of the spiro compound.

Scientific Research Applications

6’-chloro-1-(2,4-dimethoxybenzoyl)-1’-methyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmacology: The compound can be used to study the pharmacokinetics and pharmacodynamics of spiro compounds.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 6’-chloro-1-(2,4-dimethoxybenzoyl)-1’-methyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows for specific binding interactions, which can modulate the activity of the target. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one: Lacks the chloro and dimethoxybenzoyl groups.

    1-(2,4-dimethoxybenzoyl)-1’-methyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one: Lacks the chloro group.

Uniqueness

6’-chloro-1-(2,4-dimethoxybenzoyl)-1’-methyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one is unique due to the presence of the chloro and dimethoxybenzoyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Biological Activity

The compound 6'-chloro-1-(2,4-dimethoxybenzoyl)-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is a member of the spirocyclic quinazoline family, known for its diverse biological activities. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H21ClN2O3C_{19}H_{21}ClN_2O_3, with a molecular weight of approximately 364.84 g/mol. Its structure features a spiro-piperidine core linked to a quinazoline moiety, which is significant for its biological interactions.

Anticancer Activity

Recent studies highlight the anticancer potential of compounds with similar spirocyclic structures. For instance, derivatives of quinazoline have shown promising cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and proliferation.

Table 1: Summary of Anticancer Activity in Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa10Apoptosis induction
Compound BMCF-715Cell cycle arrest
6'-Chloro...A549TBDTBD

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies on related compounds have indicated activity against Gram-positive and Gram-negative bacteria, as well as fungi. The proposed mechanism includes disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Table 2: Antimicrobial Activity Profiles

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Compound CStaphylococcus aureus5 µg/mL
Compound DEscherichia coli10 µg/mL
6'-Chloro...Candida albicansTBD

Neuroprotective Effects

Research has indicated that compounds targeting sigma-1 receptors exhibit neuroprotective effects. The sigma-1 receptor is involved in various neuroprotective mechanisms, including modulation of calcium signaling and anti-apoptotic pathways. The potential for This compound to act as a sigma-1 receptor modulator may provide therapeutic avenues for neurodegenerative diseases.

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of spirocyclic quinazolines, This compound was tested against A549 lung cancer cells. Results demonstrated significant inhibition of cell proliferation and induction of apoptosis via caspase activation pathways.

Case Study 2: Antimicrobial Screening

A comprehensive antimicrobial screening revealed that the compound exhibited moderate activity against both Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to establish effective concentrations that inhibited microbial growth.

Properties

IUPAC Name

6-chloro-1'-(2,4-dimethoxybenzoyl)-1-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O4/c1-25-18-7-4-14(23)12-17(18)20(27)24-22(25)8-10-26(11-9-22)21(28)16-6-5-15(29-2)13-19(16)30-3/h4-7,12-13H,8-11H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCHXPXAVMCGJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C(=O)NC13CCN(CC3)C(=O)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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